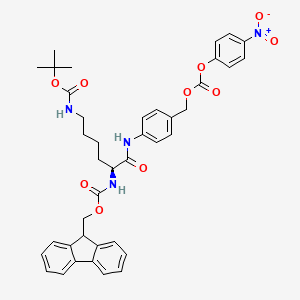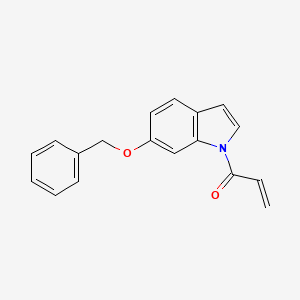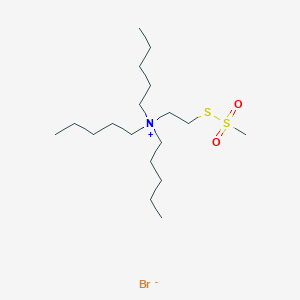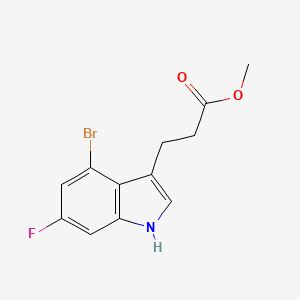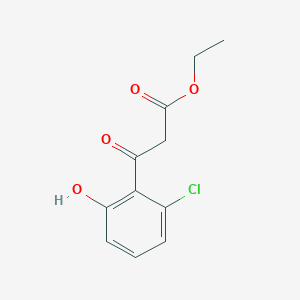
Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a hydroxy group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Formation of 3-(2-Chloro-6-oxophenyl)-3-oxopropanoate.
Reduction: Formation of Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-hydroxypropanoate.
Substitution: Formation of Ethyl 3-(2-Amino-6-hydroxyphenyl)-3-oxopropanoate or Ethyl 3-(2-Mercapto-6-hydroxyphenyl)-3-oxopropanoate.
科学研究应用
Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active acid form, which further interacts with cellular components to exert its effects.
相似化合物的比较
Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
1-(2-Hydroxyphenyl)ethan-1-one: Lacks the chloro group, resulting in different reactivity and applications.
2,6-Dichlorobenzaldehyde: Contains two chloro groups but lacks the ester and hydroxy functionalities, leading to distinct chemical behavior.
3-(2-Chloro-6-hydroxyphenyl)propanoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
分子式 |
C11H11ClO4 |
|---|---|
分子量 |
242.65 g/mol |
IUPAC 名称 |
ethyl 3-(2-chloro-6-hydroxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11ClO4/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,13H,2,6H2,1H3 |
InChI 键 |
KCIUDIRWHSEOLG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C1=C(C=CC=C1Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


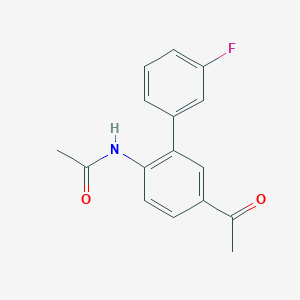
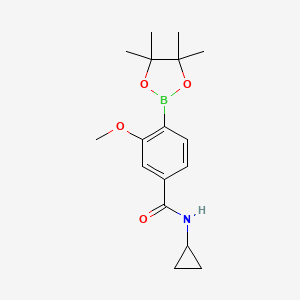
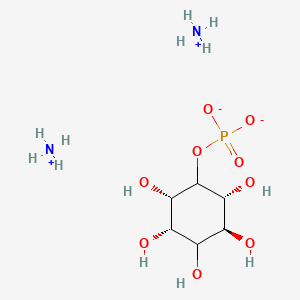
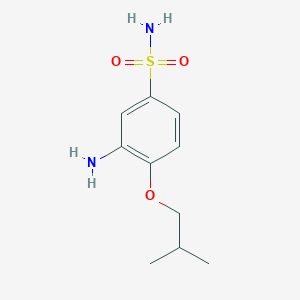
![3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13726102.png)
![6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13726103.png)
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)
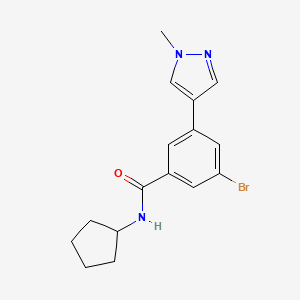
![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)
